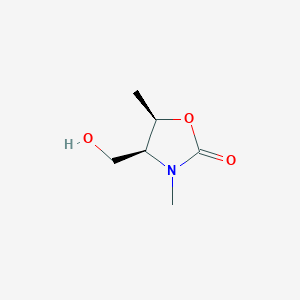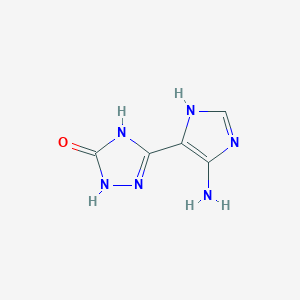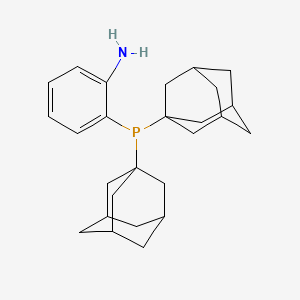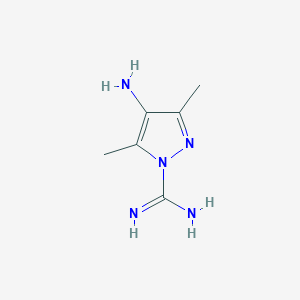
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline: is a chemical compound with the molecular formula C12H18N2. It is also known by other names such as 2-(4-Dimethylaminophenyl)pyrrolidine and Dimethyl[4-(pyrrolidin-2-yl)phenyl]amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-(4-methylpyrrolidin-2-yl)aniline with dimethyl sulfate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N,N-Dimethyl-4-(2-pyrrolidinyl)aniline
- N,N-Dimethyl-4-(4-nitrophenylazo)aniline
- N,N-Dimethyl-4-(trimethylsilyl)aniline
Uniqueness: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline is unique due to its specific structural features, including the presence of a dimethylamino group and a 4-methylpyrrolidin-2-yl substituent. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
603069-09-6 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-8-13(14-9-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3 |
Clave InChI |
DVITZOYXQOOEPO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)



![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)








